Proquinazid
Overview
Description
Proquinazid is a new-generation fungicide developed by DuPont in 1993. It is primarily used to control powdery mildew infections in high-value crops such as strawberries, cereals, and grapevines . This compound is the only member of the quinazolinone family and is highly lipophilic, allowing it to penetrate the cuticle of leaves and fruits, increasing its resistance to washing . This compound is authorized in the European Union for combating powdery mildew infections .
Scientific Research Applications
Proquinazid has several scientific research applications, including:
Agriculture: It is used as a fungicide to control powdery mildew in high-value crops.
Analytical Chemistry: This compound is used in the development of immunoassays for the rapid monitoring of chemical contaminants in food products.
Bioconjugate Preparation: It is used as a model analyte for the generation of antibodies and the development of immunochemical methods.
Residue Analysis: This compound is used in residue analysis to ensure the safety of food products.
Mechanism of Action
Target of Action
Proquinazid, a fungicide, primarily targets fungal spores, specifically those causing powdery mildew in various crops . It inhibits the germination of these spores, thereby preventing the formation of appressoria, structures that are necessary for the infection of host plants .
Mode of Action
this compound operates by inhibiting the germination of fungal spores and preventing the formation of appressoria . This action is both preventative and curative, stopping infections by translocating and inhibiting appressoria development . The exact molecular target within the signal transduction pathways is currently unknown .
Biochemical Pathways
It is known to interfere with signal transduction pathways . A possible secondary mode of action of stimulating the expression of host defense genes is currently under investigation .
Result of Action
The primary result of this compound’s action is the control of powdery mildew on various crops, including cereals and grapevines . By inhibiting spore germination and appressoria formation, this compound prevents the infection of host plants, thereby protecting them from disease .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has increased stability to sunlight, which allows for field application . Additionally, its residual control lasts for four to six weeks, and its vapor action may also contribute to its activity . If a second application is needed, this compound should be mixed with a product having an alternative mode of action to prevent resistance development .
Safety and Hazards
Future Directions
The future of Proquinazid and similar compounds lies in overcoming the challenge of drug resistance to kinase inhibitors . The remarkable progress made over the past 20 years in improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases, resulting in the approval of more than 70 new drugs since imatinib was approved in 2001, indicates a promising future .
Biochemical Analysis
Biochemical Properties
Proquinazid interacts with various biomolecules in its role as a fungicide. It is highly lipophilic, allowing it to easily penetrate the cuticle of leaves and fruits, thus increasing its resistance to washing .
Cellular Effects
This compound has a unique mode of action that makes it an ideal candidate for combined pest management strategies aimed at controlling pests and preventing fungal resistance . It is effective in controlling powdery mildew in strawberry fields, primarily caused by Podosphaera aphanis and Podosphaera macularis . While this compound exhibits low toxicity to mammals, it has been reported to be highly toxic to aquatic organisms .
Molecular Mechanism
It is thought to act by interfering with signal transduction pathways . This interference disrupts the communication between fungal and plant cells, inhibiting the development of fungal infections .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and resistance to degradation over time . Its effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
The metabolic pathways of this compound involve the interaction with various enzymes and cofactors
Transport and Distribution
This compound, being highly lipophilic, can easily penetrate the cuticle of leaves and fruits, thus increasing its resistance to washing . This suggests that this compound may be transported and distributed within cells and tissues through passive diffusion.
Subcellular Localization
Given its lipophilic nature and its ability to penetrate the cuticle of leaves and fruits, it is likely that this compound can localize to various compartments within the cell .
Preparation Methods
The synthesis of proquinazid involves a three-step strategy optimized to prepare a hapten that displays the entire 6-iodoquinazolin-4(3H)-one moiety with excellent yields . The synthetic route includes the following steps:
Sonogashira Cross-Coupling Reaction: This reaction is used to synthesize functionalized derivatives of this compound.
Activation and Purification: The N-hydroxysuccimidyl ester of the hapten is activated and purified to prepare a protein conjugate with high hapten density.
Immunogen Preparation: The purified hapten is used as an immunogen to raise antibodies.
Chemical Reactions Analysis
Proquinazid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the quinazolinone moiety, altering its chemical properties.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as sodium 6-hydroxyhexanoate and NaH in anhydrous DMF.
Major products formed from these reactions include various functionalized derivatives of this compound, which are used in immunoassays and other analytical methods .
Comparison with Similar Compounds
Proquinazid is unique among fungicides due to its specific mode of action and its membership in the quinazolinone family. Similar compounds include:
Trifloxystrobin: Another fungicide used to control powdery mildew, but with a different mode of action.
Tebuconazole: A triazole fungicide used for similar purposes but with a different chemical structure.
Myclobutanil: Another fungicide used to control powdery mildew, but with a different mechanism of action.
This compound stands out due to its high lipophilicity, unique mode of action, and its effectiveness in controlling powdery mildew in high-value crops .
Properties
IUPAC Name |
6-iodo-2-propoxy-3-propylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVBXVXXXMLMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058008 | |
Record name | Proquinazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189278-12-4 | |
Record name | Proquinazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189278-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proquinazid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189278124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proquinazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Quinazolinone, 6-iodo-2-propoxy-3-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROQUINAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIH67H4H0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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